molecular formula C11H20O2 B3053253 1-(Diethoxymethyl)cyclohex-1-ene CAS No. 52428-45-2

1-(Diethoxymethyl)cyclohex-1-ene

Cat. No. B3053253
CAS RN: 52428-45-2
M. Wt: 184.27 g/mol
InChI Key: OMPCPTLXEPZMBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Diethoxymethyl)cyclohex-1-ene” consists of a cyclohexene ring with a diethoxymethyl group attached. The molecule contains a total of 33 bond(s), including 13 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 2 ether(s) (aliphatic) .

Scientific Research Applications

Hydrodesulfurization (HDS) Catalysts

1-(Diethoxymethyl)cyclohex-1-ene (DEMCHE) has been studied in the context of hydrodesulfurization (HDS) reactions. During the simultaneous HDS of 1-benzothiophene and olefin hydrogenation of DEMCHE, an unexpected rearrangement occurs during the first step of catalytic hydrogenation. This rearrangement yields various branched cyclic olefins, primarily ethylcyclopentene and dimethylcyclopentene isomers . Understanding this behavior is crucial for improving the selectivity of HDS catalysts, especially when dealing with FCC naphtha fractions containing branched olefins.

Enantioselective Synthesis

Enantioselective synthesis is another exciting application. For instance, (S)-3-cyclohexene-1-carboxylic acid can be obtained by separating racemic 3-cyclohexene-1-carboxylic acid using diastereoisomer resolution methods. Chiral resolving agents, such as chiral phenylethylamine, enable the separation of enantiomers based on differences in solubility of the diastereomers formed . DEMCHE’s unique structure may offer opportunities for developing novel chiral catalysts or ligands.

properties

IUPAC Name

1-(diethoxymethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCPTLXEPZMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CCCCC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501837
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52428-45-2
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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